molecular formula C10H12ClF2NO B3003431 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride CAS No. 2375259-27-9

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride

Cat. No.: B3003431
CAS No.: 2375259-27-9
M. Wt: 235.66
InChI Key: ZPEQFOTZFJXJFW-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The difluoro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine;hydrochloride: Another azetidine derivative with similar structural features.

    3,4-Difluoroaniline: A compound with a similar substitution pattern on the phenyl ring.

Uniqueness

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride is unique due to the combination of its azetidine ring and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c1-14-9-3-6(7-4-13-5-7)2-8(11)10(9)12;/h2-3,7,13H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEQFOTZFJXJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CNC2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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